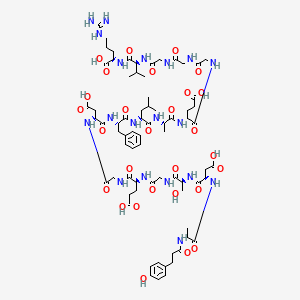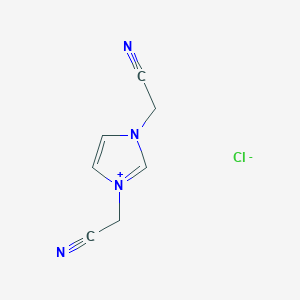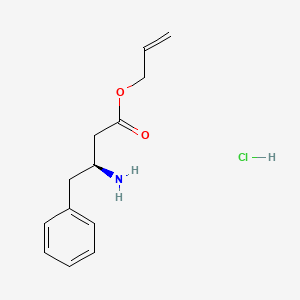
4-Chloro-6,7-dimethylquinoline
Übersicht
Beschreibung
4-Chloro-6,7-dimethylquinoline is a chemical compound with the empirical formula C11H10ClN . It is a halogenated heterocycle and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of 4-Chloro-6,7-dimethylquinoline is represented by the SMILES stringCc1cc2nccc(Cl)c2cc1C . The InChI key for this compound is CAQMLALPIYZLFE-UHFFFAOYSA-N . The molecular weight of this compound is 191.66 g/mol . Physical And Chemical Properties Analysis
4-Chloro-6,7-dimethylquinoline is a solid compound . The molecular weight of this compound is 191.66 g/mol .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Research has identified 4-Chloro-6,7-dimethylquinoline derivatives as potent apoptosis inducers in cancer treatment. For instance, a study by Sirisoma et al. (2009) discovered a compound that showed significant efficacy in human breast cancer and other mouse xenograft cancer models, highlighting its potential as an anticancer clinical candidate (Sirisoma et al., 2009).
Cytotoxicity Evaluation
Various 4-aminoquinoline derivatives, synthesized from 4-Chloro-6,7-dimethylquinoline, have been evaluated for their cytotoxic effects on human breast tumor cell lines, as studied by Zhang et al. (2007). This research indicated that these compounds could be prototypes for developing new classes of anticancer agents (Zhang et al., 2007).
Chemical Synthesis and Analysis
The compound has been used in various chemical syntheses and structural studies. For example, Lai et al. (1997) detailed the molecular structure of 4-amino-2-chloro-6,7-dimethoxyquinazoline, a closely related compound, demonstrating the types of molecular interactions and hydrogen bonding it forms (Lai et al., 1997).
DNA Binding Studies
Garofalo et al. (2010) synthesized new N-alkylanilinoquinazoline derivatives from 4-chloro-6,7-dimethoxyquinazoline. They evaluated these molecules for their cytotoxic activities and potential DNA intercalating agents, indicating a significant interaction with DNA (Garofalo et al., 2010).
Antibacterial Activity
4-Chloro-6,7-dimethylquinoline derivatives have also been tested for their antibacterial activity. Kayirere et al. (1998) synthesized and tested various derivatives against different bacterial strains, indicating promising antibacterial properties (Kayirere et al., 1998).
Potential in Antimalarial Drugs
The compound's derivatives have potential in antimalarial drug development. Parushev et al. (1991) described a synthetic method for obtaining 6-amino-2,4-dimethylquinoline derivatives, which can be developed into antimalarial drugs (Parushev et al., 1991).
Safety and Hazards
4-Chloro-6,7-dimethylquinoline is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound is also classified as a combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .
Wirkmechanismus
- It interacts with heme polymerase, inhibiting the conversion of heme to hemazoin within the parasite . Hemazoin is a toxic byproduct that accumulates in Plasmodium species, ultimately leading to parasite death.
Target of Action
Mode of Action
Eigenschaften
IUPAC Name |
4-chloro-6,7-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-7-5-9-10(12)3-4-13-11(9)6-8(7)2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQMLALPIYZLFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C=C1C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589062 | |
| Record name | 4-Chloro-6,7-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6,7-dimethylquinoline | |
CAS RN |
861038-79-1 | |
| Record name | 4-Chloro-6,7-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-6,7-dimethylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[[1,14,15,18,19,20,34,35,39,39-Decahydroxy-2,5,10,23,31-pentaoxo-28-(3,4,5-trihydroxybenzoyl)oxy-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-13-yl]oxy]-3,4,5-trihydroxybenzoic acid](/img/structure/B1628353.png)






![(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid](/img/structure/B1628363.png)
